molecular formula C15H23NO4S B497999 [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 902249-32-5

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B497999
CAS No.: 902249-32-5
M. Wt: 313.4g/mol
InChI Key: WOTNIULHTMDEFW-UHFFFAOYSA-N
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Description

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a complex organic compound characterized by its unique structure, which includes an ethoxy group, dimethylphenyl group, sulfonyl group, and oxolan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Dimethylphenyl Intermediate: This step involves the ethoxylation of 2,4-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The ethoxy-dimethylphenyl intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to form the sulfonyl derivative.

    Amination: The final step involves the reaction of the sulfonyl derivative with oxolan-2-ylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxolan-2-ylmethylamine moiety can interact with specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:

    (4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.

    (4-Chlorophenyl)sulfonylamine:

    (4-Nitrophenyl)sulfonylamine: The presence of a nitro group introduces different electronic effects, impacting its reactivity and interactions with biological targets.

The uniqueness of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTNIULHTMDEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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